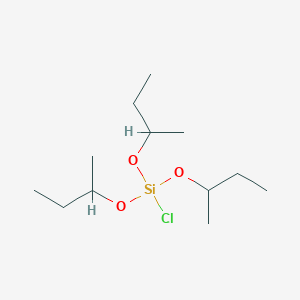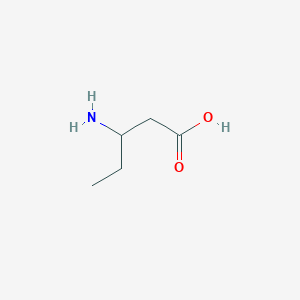
3-Aminopentanoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromopentanoic acid with ammonia or an amine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 3-nitropentanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions: 3-Aminopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopentanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-aminopentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-Oxopentanoic acid.
Reduction: 3-Aminopentanol.
Substitution: Various substituted pentanoic acids depending on the substituent used.
科学研究应用
3-Aminopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of 3-aminopentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other bioactive compounds. The amino group allows it to participate in transamination reactions, which are crucial for amino acid metabolism. Additionally, its carboxylic acid group can form amide bonds, making it a versatile intermediate in peptide synthesis.
相似化合物的比较
3-Aminobutanoic acid:
4-Aminobutanoic acid: Another isomer of aminobutyric acid with different biological functions.
5-Aminopentanoic acid: Similar to 3-aminopentanoic acid but with the amino group on the fifth carbon.
Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as a precursor in metabolic pathways make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563412 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18664-78-3, 186364-78-3 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186364-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18664-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminopentanoic acid in natural product research?
A: this compound, particularly its (2S,3R)-2-methyl-3-aminopentanoic acid (MAP) stereoisomer, plays a crucial role as a building block in various naturally occurring cyclic depsipeptides. For instance, MAP is a component of majusculamide C, a metabolite found in the blue-green alga Lyngbya majuscula and the sponge Ptilocaulis trachys. [] This unique β-amino acid is also found in guineamides, a group of cyclic depsipeptides isolated from a Papua New Guinea collection of Lyngbya majuscula. [] The presence of MAP in metabolites from both cyanobacteria and sponges suggests a potential dietary link between these organisms.
Q2: Has this compound been chemically synthesized?
A: Yes, there are reports of successful asymmetric synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride. [, ] These synthetic approaches provide access to this important building block for further studies and potential applications.
Q3: Is this compound related to any known pharmaceuticals?
A: While this compound itself is not a pharmaceutical, it shares structural similarities with pregabalin, a medication used to treat epilepsy and neuropathic pain. A rapid high-performance liquid chromatography method has been developed to determine pregabalin levels, utilizing this compound as an internal standard. []
Q4: Are there any studies exploring the potential of modifying the structure of this compound in natural products?
A: Research on sipanmycins, a family of glycosylated macrolactams with antibiotic and cytotoxic activities, offers insights into structural modifications. Mutasynthesis approaches, involving feeding a mutant strain of Streptomyces sp. with this compound, have successfully generated sipanmycin analogues with modified macrolactam backbones. [] This suggests the possibility of tailoring the biological activity of these compounds through structural alterations.
Q5: Is this compound found in extraterrestrial environments?
A: Interestingly, this compound has been detected in carbonaceous meteorites. Studies investigating the enantiomeric ratios of various amino acids, including this compound, in these meteorites provide valuable information about potential prebiotic chemistry and the origins of life. []
Q6: What are the analytical techniques used to study this compound and related compounds?
A6: Various analytical methods are employed to characterize and quantify this compound and related compounds. These include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify pregabalin in pharmaceutical formulations, with this compound serving as an internal standard. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to study the enantiomeric ratios of isovaline in carbonaceous meteorites. []
- Liquid chromatography-fluorescence detection/time of flight-mass spectrometry (LC-FD/ToF-MS): Utilized for analyzing the enantiomeric ratio of isovaline and separating it from co-eluting compounds like this compound. []
- Nuclear Magnetic Resonance (NMR): Used to establish the planar structures and stereochemistry of naturally occurring cyclic depsipeptides containing this compound derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


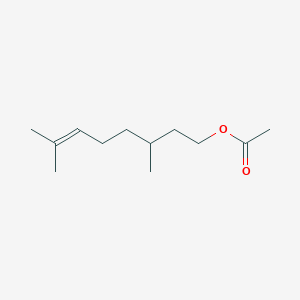

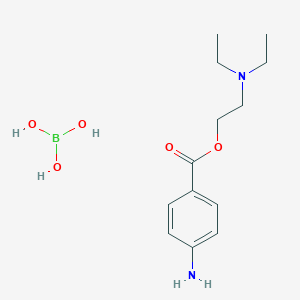
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)


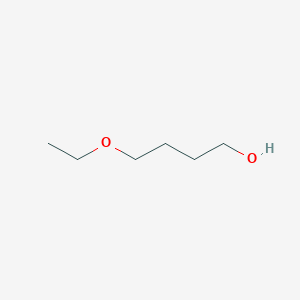


![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)


